Synthesis and characterization of 2-(n-Propylthio)adenosine
Synthesis and characterization of 2-(n-Propylthio)adenosine
Technical Guide: Synthesis and Characterization of 2-(n-Propylthio)adenosine
Part 1: Executive Summary & Strategic Context
2-(n-Propylthio)adenosine is a critical nucleoside analogue, primarily utilized as a scaffold in the development of P2Y12 receptor antagonists (anti-thrombotics) and selective Adenosine Receptor (AR) modulators. The introduction of a thioether moiety at the C2 position of the purine ring significantly alters the electronic and steric profile of the adenosine core, enhancing lipophilicity and resistance to adenosine deaminase (ADA), thereby extending its biological half-life compared to the parent nucleoside.
This guide provides a high-fidelity protocol for the synthesis of 2-(n-propylthio)adenosine via Nucleophilic Aromatic Substitution (
Part 2: Retrosynthetic Analysis & Mechanistic Logic
The synthesis relies on the inherent reactivity of the purine C2 position. While the C6 position is highly susceptible to nucleophilic attack (as seen in the conversion of inosine to adenosine), the C2 position is less electrophilic. Therefore, a potent leaving group (chloride or iodide) and forcing conditions (heat, basic environment) are required.
The Pathway:
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Precursor: 2-Chloroadenosine . The chlorine atom serves as an excellent leaving group due to the electron-deficient nature of the pyrimidine ring in the purine system.
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Nucleophile: 1-Propanethiol (n-Propyl mercaptan). The thiolate anion (
), generated in situ, acts as a "soft" nucleophile, preferring the "soft" electrophilic center at C2. -
Mechanism:
(Addition-Elimination). The thiolate attacks C2, forming a Meisenheimer-like complex, followed by the expulsion of the chloride ion.
Diagram: Synthetic Pathway & Logic
Caption: Mechanistic flow of the
Part 3: Experimental Protocol
Safety Warning: 1-Propanethiol has an extremely potent, offensive odor and is toxic. All operations must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be available to quench thiol residues.
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 2-Chloroadenosine | 1.0 | Substrate | Dried in vacuo over |
| 1-Propanethiol | 3.0 - 5.0 | Nucleophile | Excess drives reaction to completion. |
| Sodium Hydroxide (1N) | 1.1 | Base | Generates the active thiolate anion. |
| Ethanol (Absolute) | Solvent | Medium | Protic solvent stabilizes the transition state. |
| DMF (Optional) | Co-solvent | Medium | Use if solubility of 2-Cl-Ado is poor. |
Step-by-Step Methodology
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Preparation:
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In a pressure tube or round-bottom flask equipped with a reflux condenser, suspend 2-chloroadenosine (1.0 mmol, ~301 mg) in absolute ethanol (10 mL).
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Note: If the starting material does not dissolve well, add N,N-Dimethylformamide (DMF) dropwise (up to 2 mL) until a clear suspension/solution is achieved.
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Activation:
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Add 1N NaOH (1.1 mmol, 1.1 mL) to the mixture.
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Add 1-Propanethiol (5.0 mmol, ~450 µL).
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Expert Insight: The solution should turn slightly yellow, indicating the formation of the thiolate.
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Reaction:
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Method A (Sealed Tube - Recommended): Seal the tube and heat to 80–90°C for 12–16 hours. This prevents the loss of volatile propanethiol.
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Method B (Reflux): Reflux under nitrogen atmosphere for 24 hours. Ensure the condenser is efficient to retain the thiol.
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Monitoring:
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Monitor via TLC (System: DCM/MeOH 9:1).
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Observation: The starting material (
) will disappear, and a new, slightly more lipophilic spot ( ) will appear.
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Workup:
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Cool the reaction mixture to room temperature.
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Neutralize with 1N HCl or Acetic Acid to pH ~7.
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Concentrate in vacuo to remove ethanol and excess thiol.
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Odor Control: Treat the rotary evaporator trap with bleach immediately.
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Purification:
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Resuspend the residue in a minimum amount of MeOH/DCM.
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Perform Flash Column Chromatography on silica gel.
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Gradient: 0%
10% Methanol in Dichloromethane. -
Collect fractions containing the product, concentrate, and dry under high vacuum to yield a white to off-white solid.
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Part 4: Characterization & Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
The diagnostic signals confirm the presence of the propyl chain and the retention of the adenosine core.
| Nucleus | Signal | Multiplicity | Integration | Assignment |
| Singlet | 1H | H-8 (Purine ring). Note: H-2 is absent. | ||
| Broad Singlet | 2H | |||
| Doublet | 1H | H-1' (Anomeric proton). | ||
| Triplet | 2H | |||
| Multiplet | 2H | |||
| Triplet | 3H |
Mass Spectrometry (ESI-MS)
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Molecular Formula:
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Molecular Weight: 341.39 g/mol
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Target Ion: Look for
at m/z 342.1 or at m/z 364.1 .
UV-Vis Spectroscopy
Substitution at the 2-position with a sulfur atom causes a bathochromic shift (red shift) compared to adenosine.
- : Expect a shift to ~273–276 nm (in Ethanol or Methanol).
Part 5: Workflow Visualization
The following diagram outlines the critical decision points in the purification process to maximize yield.
Caption: Purification workflow ensuring removal of unreacted thiol and salt byproducts.
References
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Kikugawa, K., et al. (1973). Platelet aggregation inhibitors. 2-Substituted adenosines. Journal of Medicinal Chemistry, 16(4), 358–364. Link
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Cristalli, G., et al. (1992). Adenosine deaminase-resistant A1 and A2 adenosine receptor agonists and A1 antagonists. Journal of Medicinal Chemistry, 35(14), 2668–2671. Link
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Maguire, M. H., et al. (1971). 2-Substituted adenosines. Synthesis and properties. Journal of Medicinal Chemistry, 14(5), 415–420. Link
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Springthorpe, B., et al. (2007). From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis. Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018. Link
